2-(Acryloyloxy)ethylbenzoate

Description

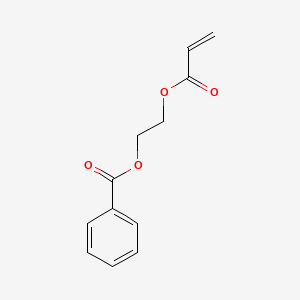

2-(Acryloyloxy)ethyl benzoate is an acrylate ester derivative containing a benzoate group. Structurally, it consists of an acryloyloxyethyl moiety linked to a benzoyl ester (Figure 1). This compound combines the reactivity of acrylate groups (suitable for polymerization) with the hydrophobic and aromatic characteristics of the benzoate group, making it valuable in applications such as UV-curable coatings, adhesives, and specialty polymers .

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-prop-2-enoyloxyethyl benzoate |

InChI |

InChI=1S/C12H12O4/c1-2-11(13)15-8-9-16-12(14)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |

InChI Key |

UNRDNFBAJALSEY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Acryloyloxy)ethyl Benzoate

- Structure : Combines acrylate (C=C double bond) and benzoate (aromatic ester) groups.

- Reactivity : The acrylate group enables free-radical polymerization, while the benzoate group enhances hydrophobicity and UV stability.

2-Hydroxyethyl Acrylate (HEA)

- Structure: 2-(Acryloyloxy)ethanol, featuring a hydroxyl group instead of a benzoate .

- Reactivity : Hydroxyl group increases hydrophilicity and allows for hydrogen bonding. Polymerizes readily for hydrogels and adhesives.

- Key Difference : HEA’s hydroxyl group enhances water solubility, whereas the benzoate in 2-(Acryloyloxy)ethyl benzoate reduces it.

Diplosal Acetate (2-(Acetyloxy)benzoic Acid)

Quaternary Ammonium Acrylates (e.g., [2-(Acryloyloxy)ethyl]trimethylammonium Chloride)

- Structure : Acrylate esters with quaternary ammonium groups .

- Reactivity : Ionic nature enhances water solubility and enables use in conductive polymers or antimicrobial agents.

- Key Difference: Charged groups enable applications in electrolytes and water treatment, unlike non-ionic 2-(Acryloyloxy)ethyl benzoate.

Physical and Chemical Properties

Research Findings and Industrial Relevance

- HEA : Dominates in adhesives due to its balance of reactivity and hydrophilicity .

- Ionic Acrylates : Critical for advanced materials like solid-state electrolytes in batteries .

- 2-(Acryloyloxy)ethyl Benzoate : Likely niche applications in UV-curable resins requiring aromatic stability, though further research is needed to confirm performance metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.